5-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID
Overview
Description
5-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a fluorophenyl group, often using electrophilic aromatic substitution reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as urea and β-diketones.
Coupling of the Piperazine and Pyrimidine Rings: The final step involves coupling the piperazine and pyrimidine rings through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrimidine ring, potentially forming alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share a similar pyrimidine ring structure and exhibit various biological activities.
Piperazine Derivatives: Compounds with a piperazine ring substituted with different functional groups.
Uniqueness
5-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID is unique due to the presence of both a fluorophenyl-substituted piperazine ring and a pyrimidine ring, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O4/c17-10-1-3-11(4-2-10)21-7-5-20(6-8-21)9-12-13(15(23)24)18-16(25)19-14(12)22/h1-4H,5-9H2,(H,23,24)(H2,18,19,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSLCVYTFMHQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(NC(=O)NC2=O)C(=O)O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.